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Foundational

The Biological Versatility of N-(3-bromophenyl)-1-benzofuran-2-carboxamide: A Technical Guide for Preclinical Evaluation

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the anticipated biological profile of a specific derivative, N-(3-bromophenyl)-1-benzofuran-2-carboxamide. While direct extensive research on this particular molecule is emerging, a comprehensive analysis of its structural components and related compounds strongly suggests significant potential in oncology, infectious diseases, and inflammatory disorders. This document provides a scientific rationale for its predicted activities, detailed protocols for its preclinical evaluation, and a discussion on the structure-activity relationships that underpin its therapeutic promise.

Introduction: The Benzofuran-2-Carboxamide Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of novel therapeutics.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The N-substituted-1-benzofuran-2-carboxamide moiety, in particular, has garnered significant attention due to its synthetic tractability and diverse biological functions. The amide linkage at the 2-position of the benzofuran ring provides a critical point for introducing various substituents, thereby modulating the compound's physicochemical properties and biological targets.

Predicted Biological Activities of N-(3-bromophenyl)-1-benzofuran-2-carboxamide

The introduction of a 3-bromophenyl group at the amide nitrogen is predicted to confer potent biological activities. Halogenation, particularly with bromine, is a well-established strategy in medicinal chemistry to enhance the efficacy of drug candidates.[5] The bromine atom can increase lipophilicity, facilitating cell membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzofuran-2-carboxamide derivatives.[1][5] A study on a series of N-(substituted)phenyl-1-benzofuran-2-carboxamides demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[2] While this study did not specifically include the 3-bromo derivative, it established the importance of the N-phenylamide moiety for anticancer activity.

Furthermore, a closely related compound, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate (a coumarin derivative), has been shown to inhibit cancer cell invasion and tumor growth. This suggests that the 3-bromophenyl moiety itself contributes to the anticancer profile. The proposed mechanism of action for many benzofuran derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as NF-κB.[2]

Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.[4] The lipophilic nature of the N-(3-bromophenyl) group is expected to enhance the compound's ability to penetrate bacterial cell walls. While specific data for this compound is not available, other halogenated benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[4] Evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is warranted.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have been investigated for their ability to modulate inflammatory responses.[6] A primary mechanism of anti-inflammatory action for this class of compounds is the inhibition of nitric oxide (NO) production in macrophages. The N-(3-bromophenyl)-1-benzofuran-2-carboxamide scaffold is a promising candidate for inhibiting the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators.

Methodologies for Preclinical Evaluation

To validate the predicted biological activities of N-(3-bromophenyl)-1-benzofuran-2-carboxamide, a series of robust in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(3-bromophenyl)-1-benzofuran-2-carboxamide in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compound treat_cells 3. Treat Cells with Compound (48-72h incubation) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 7. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of N-(3-bromophenyl)-1-benzofuran-2-carboxamide and make two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to the wells containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Compound in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculate_plate 3. Inoculate Microtiter Plate inoculum_prep->inoculate_plate incubate 4. Incubate at 37°C (18-24h) inoculate_plate->incubate read_mic 5. Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(3-bromophenyl)-1-benzofuran-2-carboxamide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway in Inflammation:

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Compound N-(3-bromophenyl)-1- benzofuran-2-carboxamide Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for the benzofuran-2-carboxamide scaffold, the following SAR can be inferred:

Substitution PositionEffect on Activity
N-Phenyl Ring Substitution is crucial. Hydrophobic and electron-withdrawing groups can enhance anticancer and NF-κB inhibitory activity.[2]
3-Position of N-Phenyl The meta position is a key site for modulation. A bromine at this position likely enhances activity through increased lipophilicity and potential halogen bonding.
Benzofuran Core The integrity of the benzofuran ring is essential for activity. Substitutions on the benzene portion of the benzofuran can further modulate activity.

Conclusion

N-(3-bromophenyl)-1-benzofuran-2-carboxamide is a promising, yet underexplored, molecule with a high probability of exhibiting significant anticancer, antimicrobial, and anti-inflammatory activities. The structural rationale, supported by data from analogous compounds, provides a strong impetus for its synthesis and comprehensive preclinical evaluation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to unlock the therapeutic potential of this and other novel benzofuran derivatives.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Available at: [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Available at: [Link]

  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Available at: [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Available at: [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. Available at: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available at: [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Available at: [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzofuran- or 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide Derivatives as Anticancer Agents and inhibitors of NF-κB. Available at: [Link]

  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Optimal Storage of N-(3-bromophenyl)-1-benzofuran-2-carboxamide

Introduction N-(3-bromophenyl)-1-benzofuran-2-carboxamide is a molecule of significant interest within contemporary drug discovery and development programs. As with any high-value research compound, maintaining its chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-bromophenyl)-1-benzofuran-2-carboxamide is a molecule of significant interest within contemporary drug discovery and development programs. As with any high-value research compound, maintaining its chemical integrity is paramount for obtaining reliable and reproducible experimental results. This document provides a comprehensive guide to the optimal storage and handling of this compound, grounded in an understanding of its chemical structure and potential degradation pathways. The protocols outlined herein are designed to ensure the long-term stability and purity of N-(3-bromophenyl)-1-benzofuran-2-carboxamide for researchers, scientists, and drug development professionals.

The structure of N-(3-bromophenyl)-1-benzofuran-2-carboxamide incorporates three key chemical motifs: an amide linkage, a benzofuran core, and a brominated aromatic ring. Each of these functional groups presents distinct stability considerations that must be addressed through appropriate storage and handling procedures. Amide bonds, while generally robust, are susceptible to hydrolysis under certain conditions.[1][2] The benzofuran ring system can be prone to light-induced degradation, and brominated aromatic compounds may undergo dehalogenation.[3][4][5][6] Therefore, a multi-faceted approach to storage is essential.

Recommended Storage Conditions

To mitigate potential degradation and ensure the long-term viability of N-(3-bromophenyl)-1-benzofuran-2-carboxamide, the following storage conditions are recommended. These conditions are designed to protect the compound from the primary environmental factors that can compromise its purity and activity.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber glass vial, stored in the darkProtects the light-sensitive benzofuran moiety from photodegradation.[5][6]
Humidity Store with a desiccantPrevents moisture uptake, which can facilitate amide hydrolysis.[7]

For routine short-term use, storage at 2-8°C in a desiccator and protected from light may be acceptable. However, for long-term storage, -20°C is strongly advised.

Potential Degradation Pathways

Understanding the likely mechanisms of degradation is crucial for implementing effective storage strategies. For N-(3-bromophenyl)-1-benzofuran-2-carboxamide, three primary degradation pathways should be considered: hydrolysis, photodegradation, and thermal degradation.

Hydrolysis of the Amide Bond

The amide linkage in the molecule is a potential site for hydrolysis, which would cleave the molecule into 1-benzofuran-2-carboxylic acid and 3-bromoaniline. This reaction is typically slow but can be catalyzed by acidic or basic conditions and accelerated by heat.[8][9][10][11]

G Compound N-(3-bromophenyl)-1-benzofuran-2-carboxamide Products 1-benzofuran-2-carboxylic acid + 3-bromoaniline Compound->Products Hydrolysis Conditions H₂O (Acid or Base catalyst, Heat) Conditions->Compound G Compound N-(3-bromophenyl)-1-benzofuran-2-carboxamide Degradants Photodegradation Products (e.g., dimers) Compound->Degradants Photodegradation Light UV Light Light->Compound

Caption: Potential photodegradation of the benzofuran moiety.

Protocols for Stability Assessment

To ensure the integrity of N-(3-bromophenyl)-1-benzofuran-2-carboxamide, particularly for long-term studies or after extended storage, periodic purity checks are recommended. The following protocols outline methods for routine quality control and stress testing.

Protocol 1: Routine Purity Assessment by HPLC

Objective: To determine the purity of the compound and identify the presence of any degradation products.

Materials:

  • N-(3-bromophenyl)-1-benzofuran-2-carboxamide sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp to a higher concentration of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Analysis: Analyze the resulting chromatogram for the main peak corresponding to the parent compound and any additional peaks that may indicate impurities or degradation products. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Stress Testing for Stability Evaluation

Objective: To evaluate the stability of the compound under accelerated degradation conditions, as recommended by ICH guidelines. [12][13] Workflow:

G Start Prepare Stock Solution of Compound T0 Analyze Time Zero (T0) Sample via HPLC Start->T0 Stress Expose Aliquots to Stress Conditions Start->Stress Compare Compare Results to T0 and Identify Degradants T0->Compare Acid Acidic (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (e.g., 80°C, solid state) Stress->Thermal Photo Photolytic (ICH Q1B conditions) Stress->Photo Analysis Analyze Stressed Samples via HPLC at Time Points (e.g., 24, 48, 72 hours) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Analysis->Compare

Caption: Workflow for stress testing stability.

Method:

  • Prepare a stock solution of N-(3-bromophenyl)-1-benzofuran-2-carboxamide.

  • Aliquot the stock solution (for solution-state tests) or weigh out solid samples into separate vials for each stress condition.

  • Expose the samples to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal: Store the solid compound at 80°C.

    • Photolytic: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

  • At specified time points (e.g., 24, 48, 72 hours), neutralize the acidic and basic samples, and dilute all samples appropriately.

  • Analyze all samples by HPLC as described in Protocol 1.

  • Compare the chromatograms of the stressed samples to a time-zero (unstressed) control to determine the extent of degradation and the profile of the degradation products.

Handling and Safety Precautions

  • Always handle the compound in a well-ventilated area or a fume hood. [14]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [14]* For weighing and transferring the solid, minimize exposure to atmospheric moisture by working quickly or in a glove box.

  • Ensure that all containers are properly labeled with the compound name, date received, and any hazard information. [15]* Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The chemical stability of N-(3-bromophenyl)-1-benzofuran-2-carboxamide is critical for its successful application in research and development. By adhering to the recommended storage conditions of -20°C in an inert atmosphere, protected from light and moisture, the integrity of the compound can be maintained. Regular purity assessments and an understanding of the potential degradation pathways will further ensure the reliability of experimental outcomes.

References

  • Allen, A.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs: Safety & Compliance.
  • The Synergist. Best Practices for Proper Chemical Storage.
  • BYJU'S. Types of Amide Hydrolysis.
  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Lab Manager. (2023, April 19). Best Practices for Safe Chemical Handling and Storage.
  • SNS Courseware. (n.d.). ICH Stability Testing Guidelines.
  • Noah Chemicals. (2016, November 21). 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines.
  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely.
  • Bavishi, B. (n.d.). ICH guideline for stability testing. Slideshare.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Wikipedia. (n.d.). Amide.
  • ResearchGate. (n.d.).
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • National Institutes of Health. (n.d.).
  • PubMed. (n.d.).
  • Chemistry Steps. (n.d.). Amides - Structure and Reactivity.
  • Master Organic Chemistry. (2018, February 28).
  • Fisher Scientific. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Harbin Institute of Technology. (2023, February). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Asian Journal of Organic Chemistry.
  • National Council of Educational Research and Training (NCERT). (n.d.). Amines.
  • MedChemExpress. (n.d.). Benzofuran-3-carbaldehyde.
  • KEGG. (n.d.).
  • PubMed. (2013, January). Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure. European Journal of Medicinal Chemistry.
  • BLDpharm. (n.d.). N-(3-AMinophenyl)-1-benzofuran-2-carboxamide.
  • PubChem. (n.d.). 3-(4-Bromophenyl)-1-benzofuran-2-carboxamide.
  • National Institutes of Health. (n.d.).
  • Indian Journal of Chemistry, Section B. (2021, May).
  • ResearchGate. (n.d.). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42)
  • Royal Society of Chemistry. (n.d.).
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  • Wikipedia. (n.d.). Benzofuran.
  • ResearchGate. (n.d.). Synthesis, Photophysical, DFT and Solvent Effect Studies on Biologically Active Benzofuran Derivative: (5-methyl-benzofuran-3-yl)-acetic acid hydrazide.
  • MDPI. (n.d.).
  • SpringerLink. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities.
  • PubMed. (2012, December 1). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). Benzofuran.
  • Hit2Lead. (n.d.). N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide.

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in N-(3-bromophenyl) amide synthesis

Topic: Overcoming Steric Hindrance in N-(3-bromophenyl) Amide Synthesis Welcome to the Advanced Synthesis Support Hub. You are likely here because your standard EDC/NHS or HBTU coupling failed to yield the target N-(3-br...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in N-(3-bromophenyl) Amide Synthesis

Welcome to the Advanced Synthesis Support Hub. You are likely here because your standard EDC/NHS or HBTU coupling failed to yield the target N-(3-bromophenyl) amide. This is a classic "double-trouble" scenario in medicinal chemistry: you are attempting to couple a deactivated nucleophile (3-bromoaniline) with a likely sterically hindered electrophile (the carboxylic acid).

This guide treats your synthesis as a system engineering problem. We will diagnose the electronic and steric bottlenecks and provide high-energy protocols to force the reaction to completion.

Part 1: The Diagnostic Hub

Why is this reaction failing?

The failure is rarely due to a single factor.[1] It is the synergistic effect of two opposing forces:[1]

  • Electronic Deactivation (The Aniline): The bromine atom at the meta position is electron-withdrawing (

    
    ).[1] This inductively reduces the electron density of the amine lone pair, lowering the 
    
    
    
    of the conjugate acid to ~3.5 (vs. 4.6 for aniline).[1] Result: 3-bromoaniline is a sluggish nucleophile.
  • Steric Screening (The Acid): If your carboxylic acid partner has substituents at the

    
    -position (e.g., gem-dimethyl, tert-butyl) or is part of a rigid scaffold, the approach vector for the amine is blocked.
    

Standard reagents (EDC, HBTU) generate activated esters that are not electrophilic enough to capture a deactivated aniline before they hydrolyze or rearrange.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start START: Analyze Substrates CheckAcid Is the Carboxylic Acid Sterically Hindered? (e.g., alpha-substituents) Start->CheckAcid Standard Standard Hindrance (Secondary alkyl) CheckAcid->Standard Moderate Extreme Extreme Hindrance (Tertiary alkyl / Biaryl) CheckAcid->Extreme High CheckScale Reaction Scale? T3P Protocol A: T3P (Propylphosphonic Anhydride) CheckScale->T3P >100 mg (Green/Scalable) HATU Protocol C: HATU + HOAt (High-End Standard) CheckScale->HATU <100 mg (Discovery) Standard->CheckScale Ghosez Protocol B: Ghosez's Reagent (Acid Chloride Method) Extreme->Ghosez The 'Nuclear' Option

Figure 1: Decision matrix for selecting coupling reagents based on steric demand and scale.

Part 2: Reagent Selection & Comparative Data[1]

Do not rely on "standard" peptide coupling reagents.[1] For N-(3-bromophenyl) amides, you need reagents that generate highly reactive intermediates (Acid Chlorides or Mixed Anhydrides).

ReagentActive SpeciesReactivityEpimerization RiskWorkupRecommended For
Ghosez's Reagent Acid ChlorideHighest Low (Neutral pH)EvaporationExtreme steric hindrance; Acid-sensitive substrates.
T3P Mixed AnhydrideHighLowest Aqueous WashScale-up; Moderate hindrance; "Green" chemistry.
HATU O-At-EsterHighLowChromatographyDiscovery scale; General difficult couplings.
Oxalyl Chloride Acid ChlorideVery HighHigh (Acidic)EvaporationRobust substrates; Cost-sensitive scale-up.
Part 3: Experimental Protocols
Protocol A: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extreme steric hindrance where HATU fails.[1] Mechanism: Converts the carboxylic acid into an acid chloride under neutral conditions using 1-chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). Acid chlorides are small, high-energy electrophiles that can penetrate the steric shield of the acid.[1]

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.0 equiv) in dry Dichloromethane (DCM).

  • Reagent Addition: Add Ghosez's Reagent (1.2 to 1.5 equiv) dropwise at 0°C.[1]

  • Formation: Stir at room temperature for 1–3 hours. Monitor: Check by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: In a separate flask, dissolve 3-bromoaniline (1.2 equiv) and Pyridine (2.0 equiv) or DIPEA (2.0 equiv) in dry DCM.

  • Addition: Cannulate the acid chloride solution into the amine solution dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

Why this works: Unlike Oxalyl Chloride, Ghosez's reagent does not generate HCl gas, preventing the protonation of the aniline (which would kill its nucleophilicity entirely).[1]

Protocol B: The Scalable Solution (T3P - Propylphosphonic Anhydride)

Best for: Moderate hindrance, scale-up (>1g), and easy purification. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. The byproduct is water-soluble.[1][2]

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 3-bromoaniline (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF. Note: Avoid DMF if possible to simplify workup.

  • Base: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM). Cool to 0°C.[1]

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Heating: Allow to warm to RT. If conversion is slow after 2 hours, heat to 60–80°C . T3P is thermally stable and often requires heat for hindered substrates.[1]

  • Workup: Wash the organic layer with water, 1M HCl, and sat.[1] NaHCO₃. The phosphorus byproducts wash away in the aqueous phase.[1][2]

Part 4: Troubleshooting FAQs

Q1: My reaction with HATU stalls at 50% conversion. Should I add more HATU? A: No. Adding more HATU often leads to guanidinium side products (capping the amine).[1]

  • Fix: Switch to Protocol A (Ghosez) . The stalling indicates the activated ester (O-At) is not reactive enough to overcome the steric barrier of the acid before it hydrolyzes or rearranges.[1] You need the higher electrophilicity of an acid chloride.[1]

Q2: I see the formation of a dimer or side-product with molecular weight +27 mass units. A: This is likely the "Lossen rearrangement" or HCN adduct if using certain oxime reagents, but with HATU, it's often the guanidine formation.[1]

  • Fix: Ensure you are using HOAt as an additive if you stick with uronium reagents.[1] However, moving to T3P usually eliminates this side reaction because T3P does not react with the amine to form stable byproducts.[1]

Q3: Can I use Oxalyl Chloride instead of Ghosez's reagent? A: Yes, but with a warning. Oxalyl chloride generates HCl.[1] Since 3-bromoaniline is already a weak base/nucleophile, any trace HCl will protonate it to the anilinium salt, rendering it completely unreactive.

  • Fix: If using Oxalyl Chloride, you must remove the excess reagent and HCl under vacuum completely before adding the amine.[1] Add a "scavenger" base like solid

    
     to the coupling step.[1]
    

Q4: The 3-bromoaniline is not dissolving in the reaction solvent. A: Deactivated anilines can be crystalline and stubborn.[1]

  • Fix: Use a "magic solvent" mixture.[1] Try DCM:DMF (4:1) . The DMF helps solubilize the polar intermediates, while DCM keeps the reaction non-viscous.[1] For T3P, use 2-MeTHF instead of EtOAc for better solubility.

Part 5: Mechanism of Action (T3P Activation)

Understanding the activation cycle helps in troubleshooting temperature and base requirements.[1][3]

T3PMechanism T3P T3P Anhydride (Cyclic Trimer) MixedAnh Mixed Anhydride (Activated Species) T3P->MixedAnh Activation Acid R-COOH (Hindered Acid) Acid->MixedAnh Activation Base Base (DIPEA) Base->MixedAnh Activation TS Transition State (Sterically Crowded) MixedAnh->TS + Amine Amine 3-Bromoaniline (Poor Nucleophile) Product N-(3-bromophenyl) Amide TS->Product Byproduct Water-Soluble P-Salts TS->Byproduct

Figure 2: T3P activation pathway. Note that the Mixed Anhydride is the key species that must survive long enough for the slow aniline to attack.[1]

References
  • Valeur, E., & Bradley, M. (2009).[4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[6] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][8] Organic Process Research & Development, 20(2), 140–177.

Sources

Optimization

Minimizing side reactions in benzofuran-2-carboxamide synthesis

Topic: Minimizing Side Reactions & Process Optimization Introduction The benzofuran-2-carboxamide scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in inhibitors for targets ranging fr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization

Introduction

The benzofuran-2-carboxamide scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in inhibitors for targets ranging from


-receptors to hepatitis C NS5B polymerase.[1] However, the synthesis of this moiety is often plagued by three specific failure modes: thermal decarboxylation  of the precursor acid, guanidinylation  during coupling, and competitive aldol condensation  during cyclization.

This guide provides an autonomous troubleshooting framework. We move beyond generic "add and stir" instructions to explain the causality of failure and provide self-validating protocols to ensure synthetic integrity.

Module 1: The Acid Chloride Pathway

Critical Issue: Thermal Decarboxylation

Symptom: Gas evolution ceases prematurely; NMR of the crude material shows a mixture of the desired amide and unsubstituted benzofuran (loss of the carbonyl carbon). Root Cause: Benzofuran-2-carboxylic acids are heteroaromatic acids that can undergo thermal decarboxylation. While the acid itself is stable up to ~190°C, the acyl chloride intermediate is more susceptible to CO loss under the forcing reflux conditions often required when using thionyl chloride (


).
Troubleshooting Protocol

Q: My acid chloride formation stalled. Should I increase the reflux temperature? A: No. Increasing heat promotes decarboxylation. Instead, switch to a catalytic Vilsmeier-Haack activation using Oxalyl Chloride at room temperature.

The Protocol (Self-Validating System):

  • Setup: Suspend benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Catalysis: Add DMF (2–3 drops, catalytic).

    • Validation: You must observe immediate, vigorous bubbling (

      
       + 
      
      
      
      +
      
      
      ). If bubbling does not start within 30 seconds, your DMF is likely wet or degraded.
  • Completion: Stir at Room Temperature for 2 hours. Do not reflux.

  • Workup: Evaporate solvent/excess reagent under reduced pressure without heating above 30°C.

Why this works: The DMF reacts with oxalyl chloride to form the reactive chloroiminium intermediate (Vilsmeier reagent), which converts the carboxylic acid to the acid chloride at 0–25°C, bypassing the thermal energy barrier required for decarboxylation.

Module 2: Direct Amidation (Coupling Agents)

Critical Issue: Guanidinylation & "Stalled" Intermediates

Symptom: LCMS shows a mass corresponding to [M + 99], which is the adduct of the amine with the HATU coupling reagent, rather than the target amide. Root Cause: If the carboxylic acid activation is slow (due to steric hindrance at C3) or if the amine is added too quickly, the amine acts as a nucleophile toward the uronium carbon of HATU, forming a guanidine byproduct.

Troubleshooting Protocol

Q: I see the active ester on LCMS, but it won't convert to the amide. What now? A: This indicates steric stalling. The active ester is formed but the amine cannot approach.

  • Switch Reagents: Move from HATU to T3P (Propylphosphonic anhydride) . T3P is less sterically demanding and does not form guanidine byproducts.

  • Solvent Switch: Change from DCM to DMF or NMP. Benzofuran intermediates often aggregate in non-polar solvents, reducing effective concentration.

Data: Coupling Reagent Selection Matrix

ReagentPrimary RiskBest Use CaseSide Reaction Mitigation
HATU Guanidinylation (Amine attack on reagent)Fast coupling, simple aminesPre-activate Acid + Base + HATU for 15 mins before adding amine.
EDC/HOBt

-acylurea formation
Cost-sensitive scale-upKeep reaction at 0°C for first hour; ensure excess HOBt.
T3P Low reactivity with anilinesSterically hindered C3-substituted benzofuransUse Pyridine as solvent/base (acts as a catalyst).

Module 3: De Novo Synthesis (Rap-Stoermer)

Critical Issue: Competitive Aldol Condensation

Symptom: Complex crude mixture; low yield of benzofuran; presence of chalcone-like impurities. Root Cause: The Rap-Stoermer reaction involves the condensation of salicylaldehyde with an


-haloacetamide. Strong hydroxide bases (KOH/NaOH) often trigger a competitive aldol condensation between two molecules of salicylaldehyde or hydrolyze the 

-haloacetamide.
Troubleshooting Protocol

Q: My Rap-Stoermer reaction yields a "tar." How do I fix this? A: You are likely using a base that is too nucleophilic or too strong. Switch to a heterogeneous carbonate system.

Optimized Protocol:

  • Solvent: Acetonitrile (ACN) or Acetone (Anhydrous).

  • Base:

    
     (3.0 equiv).[2] Avoid NaOH.
    
  • Catalyst: Sodium Iodide (10 mol%).

    • Mechanism:[3][4][5][6][7] Finkelstein exchange converts the

      
      -chloroacetamide to the more reactive 
      
      
      
      -iodoacetamide in situ, allowing the cyclization to proceed faster than the side reactions.
  • Temperature: Reflux (80°C).

Visual Troubleshooting Workflows

Figure 1: Route Selection & Decision Logic

Caption: Decision tree for selecting the optimal synthetic route based on substrate sensitivity and steric hindrance.

RouteSelection start Target: Benzofuran-2-Carboxamide q1 Is the Benzofuran Acid Available? start->q1 sub1 Route A: Amide Coupling q1->sub1 Yes sub2 Route B: De Novo (Rap-Stoermer) q1->sub2 No (Start from Salicylaldehyde) q2 Is the Amine Sterically Hindered or Electron Deficient (e.g., Aniline)? sub1->q2 q3 Does Salicylaldehyde have strong EWG (e.g., -NO2)? sub2->q3 sol1 Method: Acid Chloride (Oxalyl Chloride) Avoids guanidinylation q2->sol1 Yes sol2 Method: HATU/DIPEA Fast, mild conditions q2->sol2 No sol3 Use K2CO3/ACN + NaI (cat) Prevents ring opening q3->sol3 No (Electron Rich) sol4 Use TEA/DCM Mild conditions sufficient q3->sol4 Yes (Activated)

Figure 2: Troubleshooting The "Stalled" Reaction

Caption: Diagnostic workflow for failed amide couplings, distinguishing between kinetic stalling and side-reaction pathways.

Troubleshooting problem Problem: Low Yield / Impure Product check1 Check LCMS of Crude problem->check1 res1 Mass = Target + 99 (HATU Adduct) check1->res1 res2 Mass = Benzofuran (No Carbonyl) check1->res2 res3 Mass = Active Ester (Unreacted) check1->res3 fix1 Cause: Guanidinylation Fix: Pre-activate Acid 15m OR Switch to T3P res1->fix1 fix2 Cause: Decarboxylation Fix: Lower Temp Use Oxalyl Chloride/DMF res2->fix2 fix3 Cause: Steric Hindrance Fix: Add HOAt catalyst Switch solvent to NMP res3->fix3

Advanced Optimization: Pd-Catalyzed C-H Functionalization

For substrates where traditional acid chloride or coupling routes fail (e.g., highly sensitive functional groups), a modern alternative utilizes 8-aminoquinoline directed C-H arylation .

  • Concept: Start with benzofuran-2-carboxylic acid attached to an 8-aminoquinoline auxiliary.[1]

  • Mechanism: Pd(OAc)₂ catalyzes the C3-arylation, followed by a one-pot transamidation to remove the auxiliary and install the desired amine.

  • Benefit: This route avoids the direct handling of unstable acid chlorides and allows for late-stage diversification of the benzofuran core.

References

  • Oschmann, M., et al. (2019).[1] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv/Preprint.[1] Retrieved from [Link]

  • Koca, M., et al. (2022).[6] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions.[8][9] ChemistrySelect, 7(30). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Benzofuran Amide Coupling

Welcome to the technical support center for benzofuran amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzofuran amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for benzofuran amide coupling, and why is it so variable?

The optimal reaction temperature for benzofuran amide coupling is not a single value but rather a range that is highly dependent on the specific reaction components. Generally, temperatures can range from ambient room temperature to elevated temperatures, often in the realm of 80-120 °C.[1][2] Some systems have even been developed to work under milder conditions, such as refluxing in diethyl ether (boiling point 34.6 °C).[3]

The variability stems from several key factors:

  • Catalyst System: The choice of catalyst, often palladium-based, and its associated ligands significantly influences the required activation energy for the reaction.[1][4][5][6] Different ligand systems can stabilize the catalyst and promote different steps in the catalytic cycle at varying temperatures.[7][8]

  • Coupling Reagents: The use of specific amide coupling reagents can dictate the necessary temperature. Some reagents form highly reactive intermediates that can react at lower temperatures, while others may require thermal assistance.[9][10]

  • Substrate Reactivity: The electronic and steric properties of both the benzofuran carboxylic acid (or its derivative) and the amine play a crucial role. Electron-poor amines or sterically hindered substrates may require higher temperatures to achieve a reasonable reaction rate.[3]

  • Solvent Choice: The boiling point of the chosen solvent naturally sets an upper limit for the reaction temperature under atmospheric pressure. Common solvents include toluene, DMF, and acetonitrile.[1]

Q2: How does reaction temperature influence the yield and purity of my benzofuran amide product?

Reaction temperature is a critical parameter that can have a profound impact on both the yield and purity of your desired product. An increase in temperature generally leads to a higher reaction rate, which can improve yield within a shorter timeframe.[2] However, excessively high temperatures can lead to several undesirable outcomes:

  • Byproduct Formation: Elevated temperatures can provide enough energy to overcome the activation barriers of competing side reactions, leading to the formation of impurities.[11]

  • Catalyst Decomposition: Many organometallic catalysts are thermally sensitive. High temperatures can lead to catalyst degradation, reducing its efficacy and potentially introducing metallic impurities into your product.[1]

  • Substrate/Product Decomposition: The benzofuran core or the amide product itself might be unstable at high temperatures, leading to decomposition and a lower isolated yield.

Conversely, a temperature that is too low may result in a sluggish or incomplete reaction, leading to a low yield of the desired product and a significant amount of unreacted starting materials.[12]

A study on the synthesis of an amide showed that for both water and ethyl acetate as solvents, a reaction temperature of 100 °C provided the highest purity product.[11] This highlights that there is often an optimal temperature that balances reaction rate with minimizing side reactions.

Q3: I'm observing low to no product formation. Should I just increase the temperature?

While insufficient temperature can be a reason for low conversion, indiscriminately increasing the temperature is not always the best first step. Before adjusting the temperature, consider the following:

  • Catalyst Activity: Ensure your catalyst and any ligands are of high quality and handled under appropriate conditions (e.g., anaerobic conditions if required) to prevent deactivation.[1]

  • Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.[1]

  • Base and Solvent Compatibility: The choice of base and solvent are critical and interdependent. Ensure they are appropriate for your specific catalytic system.[1][4][5]

  • Reaction Time: Some reactions are simply slow at lower temperatures. It might be worth extending the reaction time before resorting to higher heat.

If these factors have been addressed, a careful, stepwise increase in temperature can be explored. It is advisable to monitor the reaction progress at each new temperature to identify the point at which product formation is optimal and byproduct formation is minimal.

Troubleshooting Guide

Issue 1: My reaction is slow, and the yield is low at moderate temperatures.

This is a common issue that can often be resolved by understanding the interplay between kinetics and thermodynamics.

Understanding the Concept: Kinetic vs. Thermodynamic Control

In some reactions, two or more products can be formed through competing pathways. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower overall energy).[12][13][14][15]

  • Low temperatures favor the kinetic product because there may not be enough energy to overcome the higher activation barrier of the thermodynamic pathway.[12][16]

  • High temperatures can favor the thermodynamic product because the reaction becomes more reversible, allowing the system to equilibrate to the most stable product.[12][16]

Troubleshooting Steps:

  • Analyze the Reaction Mixture: Use techniques like LC-MS or NMR to identify any major byproducts. This can give clues about competing reaction pathways.

  • Gradual Temperature Increase: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the product distribution. You may find a "sweet spot" that accelerates the desired reaction without significantly promoting side reactions.

  • Consider a Different Catalyst/Ligand System: Some ligands can lower the activation energy for the desired transformation, allowing the reaction to proceed efficiently at a lower temperature.[7][8][17]

  • Solvent Effects: The polarity of the solvent can influence reaction rates. Experimenting with different solvents (e.g., from toluene to a more polar solvent like DMF or acetonitrile) might be beneficial.[1][18]

Experimental Protocol: Temperature Screening for a Palladium-Catalyzed Benzofuran Amide Coupling

This protocol outlines a general procedure for optimizing the reaction temperature.

Materials:

  • Benzofuran-2-carboxylic acid

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine-based ligand)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vials suitable for heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: In an inert atmosphere glovebox, add the benzofuran-2-carboxylic acid, base, catalyst, and ligand to three separate reaction vials.

  • Reagent Addition: Add the anhydrous solvent to each vial, followed by the amine.

  • Heating: Place each vial in a pre-heated heating block at different temperatures (e.g., 80 °C, 100 °C, and 120 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture. Quench the reaction in the aliquot and analyze by LC-MS or TLC to determine the extent of product formation and the presence of byproducts.

  • Analysis: Continue monitoring the reactions at regular intervals (e.g., every 2-4 hours) until the reaction with the highest conversion appears to have stalled or starting material is consumed.

  • Optimization: Based on the results, you can narrow down the optimal temperature range for a larger scale reaction.

Issue 2: At higher temperatures, my yield decreases, and I see multiple new spots on my TLC/LC-MS.

This is a classic sign of thermal degradation or the activation of unwanted side reactions.

Troubleshooting Workflow:

G start High Temp -> Low Yield & Impurities confirm_degradation Confirm Degradation: Run control reactions without catalyst or one of the coupling partners at high temp. start->confirm_degradation lower_temp Lower Reaction Temperature confirm_degradation->lower_temp Degradation confirmed change_catalyst Change Catalyst System: Select a more thermally stable catalyst or a ligand that promotes lower temperature reactivity. confirm_degradation->change_catalyst No degradation, likely side reactions extend_time Extend Reaction Time lower_temp->extend_time result Optimized Conditions extend_time->result change_catalyst->result

Caption: Troubleshooting workflow for decreased yield at high temperatures.

Explanation of Workflow:

  • Confirm Degradation: Before assuming it's a side reaction, confirm that your starting materials and product are stable at the elevated temperature. Run control experiments where you heat the starting materials individually without the full reaction cocktail.

  • Lower Temperature and Extend Time: If degradation is observed, the most straightforward solution is to lower the reaction temperature and compensate by extending the reaction time.[12]

  • Change Catalyst System: If you are not observing thermal decomposition of your starting materials or product, the issue is likely catalyst-driven side reactions. Switching to a different catalyst or ligand system may favor the desired transformation at a lower temperature.[8][17]

Data Summary Table

The following table provides a general overview of how temperature can influence various aspects of a benzofuran amide coupling reaction. The specific values are illustrative and will vary depending on the reaction.

Temperature RangeReaction RateTypical YieldPurity/ByproductsKey Consideration
Low (RT - 50°C) SlowLow to ModerateHigh purity, minimal byproductsReaction may be too slow for practical purposes.[12]
Moderate (60-100°C) Moderate to FastModerate to HighGenerally good purity, some byproducts may appear.[11]Often the optimal range balancing rate and purity.
High (>110°C) Very FastCan be high, but may decrease with timeLower purity, significant byproduct formation and potential for degradation.[3]Risk of catalyst and substrate/product decomposition.

Visualization of Key Relationships

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Optimal range exists Purity Purity Temperature->Purity Inversely proportional (at high temps) Reaction_Rate Reaction_Rate Temperature->Reaction_Rate Directly proportional (generally) Catalyst_Ligand Catalyst_Ligand Catalyst_Ligand->Purity Catalyst_Ligand->Reaction_Rate Solvent_Base Solvent_Base Solvent_Base->Purity Solvent_Base->Reaction_Rate

Sources

Optimization

Addressing degradation products of N-(3-bromophenyl)-1-benzofuran-2-carboxamide

Introduction: Compound Profile and the Imperative of Stability Analysis N-(3-bromophenyl)-1-benzofuran-2-carboxamide is a molecule of significant interest within contemporary drug discovery programs, belonging to a class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Compound Profile and the Imperative of Stability Analysis

N-(3-bromophenyl)-1-benzofuran-2-carboxamide is a molecule of significant interest within contemporary drug discovery programs, belonging to a class of benzofuran derivatives known for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural integrity of such a candidate is paramount to its safety, efficacy, and shelf-life. Degradation products, even in minute quantities, can alter the therapeutic window, introduce toxicity, or reduce the effective dose of the active pharmaceutical ingredient (API).[3][4]

This technical support guide serves as a centralized resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting methodologies in a direct question-and-answer format to proactively address challenges related to the degradation of N-(3-bromophenyl)-1-benzofuran-2-carboxamide. Our focus is on elucidating degradation pathways, identifying potential degradants, and establishing robust analytical strategies for their detection and monitoring.

Part 1: Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses the most common queries regarding the stability and degradation of N-(3-bromophenyl)-1-benzofuran-2-carboxamide.

Q1: What are the primary chemical liabilities of this molecule and its most likely degradation pathways?

A1: The structure of N-(3-bromophenyl)-1-benzofuran-2-carboxamide presents three primary sites susceptible to degradation under typical stress conditions:

  • The Amide Linkage: The carboxamide bond is the most significant liability, susceptible to hydrolysis under both acidic and basic conditions.[5][6] This reaction cleaves the molecule into 1-benzofuran-2-carboxylic acid and 3-bromoaniline. While amides are generally more stable than esters, this pathway is a primary concern in aqueous formulations or during exposure to pH extremes.[5]

  • The Benzofuran Ring: The furan moiety of the benzofuran system is electron-rich and can be susceptible to oxidative degradation.[7][8][9] Oxidizing agents (e.g., hydrogen peroxide) or auto-oxidation can lead to ring-opening products.[10] This can result in complex mixtures of degradants, such as salicylaldehyde derivatives or other ring-opened species.[10]

  • The Carbon-Bromine Bond: Aromatic bromine substituents can be subject to photolytic cleavage.[11] Exposure to high-intensity light, particularly UV radiation, can induce homolytic cleavage of the C-Br bond, leading to the formation of debrominated species and other radical-mediated products.

Q2: I'm planning a forced degradation study. What stress conditions should I apply?

A2: A well-designed forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[4][12] The goal is to achieve 5-20% degradation of the parent molecule to ensure that secondary degradation is minimized.[13][14] Based on the molecule's chemical liabilities, we recommend the following conditions.

Stress ConditionRecommended Stressor & ConditionsPrimary Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M HCl at 60-80 °C for 24-72 hoursAmide Bond Cleavage[14][15]
Basic Hydrolysis 0.1 M NaOH at 60-80 °C for 12-48 hoursAmide Bond Cleavage[14][15]
Oxidative Stress 3-6% H₂O₂ at Room Temperature for 24 hoursBenzofuran Ring Oxidation[10]
Thermal Stress Solid-state at 80-105 °C for 48-96 hoursGeneral decomposition, potential for solid-state reactions
Photolytic Stress Solid-state or in solution (e.g., ACN/H₂O) exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)C-Br Bond Cleavage, potential for photo-oxidation[11][16]

Note: These are starting points. The duration and temperature should be optimized for your specific drug substance or product to achieve the target degradation level.

Q3: My HPLC chromatogram shows two major new peaks after acid hydrolysis. What are they likely to be?

A3: Under acidic hydrolysis, the primary reaction is the cleavage of the amide bond.[17] Therefore, the two new major peaks are almost certainly:

  • Degradant 1: 1-benzofuran-2-carboxylic acid

  • Degradant 2: 3-bromoaniline

The causality is the acid-catalyzed nucleophilic attack of water on the protonated carbonyl carbon of the amide.[17] This reaction is generally not reversible under these conditions because the resulting amine (3-bromoaniline) is protonated to form an ammonium salt, rendering it non-nucleophilic.[17] You can confirm the identity of these peaks by comparing their retention times and mass spectra with authentic reference standards of the suspected compounds.

Q4: Can the bromophenyl group influence the degradation of the amide bond?

A4: Yes, but its effect on the rate of hydrolysis is generally less pronounced than substituents on the acyl side. The bromine atom is an electron-withdrawing group, which can slightly increase the electrophilicity of the phenyl ring. However, its primary influence is on the basicity of the resulting 3-bromoaniline leaving group. The electronic properties of the N-aryl substituent play a role in the overall stability of the amide bond. For a definitive understanding, a comparative study with an unsubstituted N-phenyl analog would be required.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed workflows and troubleshooting advice for common experimental challenges.

Protocol 1: General Workflow for Forced Degradation Study

This protocol outlines a self-validating system for investigating the degradation pathways of N-(3-bromophenyl)-1-benzofuran-2-carboxamide.

  • Preparation of Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Sample Generation:

    • For hydrolytic studies, dilute the stock solution with the acidic (0.1 M HCl) or basic (0.1 M NaOH) medium to a final API concentration of ~100 µg/mL. Heat in a water bath at a controlled temperature (start with 60 °C).

    • For oxidative studies, dilute the stock with 3% H₂O₂ to the same final concentration and keep at room temperature, protected from light.

    • For photolytic studies, expose the solid API and a solution (~100 µg/mL in ACN/H₂O) to a validated photostability chamber.

    • Control Samples: For each stress condition, prepare a control sample stored at room temperature or refrigerated in the dark (e.g., API in water without acid/base).

  • Time-Point Sampling: Withdraw aliquots from each stressed sample at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization (Critical Step): Immediately neutralize the acidic and basic samples to halt the degradation reaction. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl. This ensures the observed degradation is a function of the stress condition and not an artifact of the analytical workup.

  • Analysis: Analyze all samples (stressed, control, and a time-zero sample) using a validated stability-indicating HPLC method (see Protocol 2).

  • Mass Balance Calculation: Ensure the sum of the parent API and all degradation products accounts for ~100% of the initial API concentration. This validates the specificity of the analytical method.

Forced_Degradation_Workflow cluster_prep Phase 1: Sample Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation A Prepare API Stock (1 mg/mL in ACN) B1 Acidic Stress (0.1 M HCl, 60°C) A->B1 Dilute & Expose B2 Basic Stress (0.1 M NaOH, 60°C) A->B2 Dilute & Expose B3 Oxidative Stress (3% H2O2, RT) A->B3 Dilute & Expose B4 Photolytic Stress (ICH Light) A->B4 Dilute & Expose B5 Control Samples (Protected from stress) A->B5 Dilute & Expose C Time-Point Sampling & Neutralization B1->C B2->C B3->C B4->C B5->C D HPLC-UV/MS Analysis (Stability-Indicating Method) C->D E Peak Purity Analysis & Mass Balance Calculation D->E F Characterize Degradants (MS/MS, NMR) E->F If unknown peaks > threshold G Elucidate Degradation Pathways F->G

Caption: Workflow for a systematic forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

A robust analytical method is crucial for separating the parent compound from all potential degradation products.[18][19]

  • System: HPLC or UPLC with a UV/PDA detector and coupled to a Mass Spectrometer (ESI source).[19]

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: 90% to 30% B

    • 18-22 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm and 310 nm (or PDA scan 200-400 nm)

  • MS Detection: ESI in positive and negative ion modes to capture a wide range of potential degradants.

This gradient method is designed to be "stability-indicating" by providing sufficient resolution between the relatively non-polar parent compound and its more polar degradation products (e.g., the carboxylic acid and aniline from hydrolysis). The inclusion of MS detection provides definitive mass information for peak identification and tracking.[19]

Troubleshooting Guide: Unexpected Chromatographic Peaks

Issue: An unknown peak has appeared in my stability sample chromatogram.

Troubleshooting_Tree Start Unknown Peak Observed in Stability Sample Q1 Is the peak also present in the control sample? Start->Q1 A1_Yes Source is likely not the applied stress condition. Q1->A1_Yes Yes A1_No Peak is a stress-induced degradation product. Q1->A1_No No Q2 Check blank injection (solvent/mobile phase). A1_Yes->Q2 Q4 Obtain Mass Spectrum (MS) of the unknown peak. A1_No->Q4 A2_Yes Contaminant from solvent, system, or carryover. (Ghost Peak) Q2->A2_Yes Present A2_No Impurity from API lot or formulation excipients. Q2->A2_No Absent Q3 Analyze API and excipients separately. Is peak present? A2_No->Q3 A3_Yes Known starting material impurity. Q3->A3_Yes In API A3_No Excipient interaction product. Q3->A3_No In Excipient Mix A4 Compare m/z with predicted degradants (hydrolysis, oxidation, debromination products). Q4->A4 End Identify structure and update stability method. A4->End Degradation_Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) Parent N-(3-bromophenyl)-1-benzofuran-2-carboxamide (Parent API) D1 1-Benzofuran-2-carboxylic Acid Parent->D1 Amide Cleavage D2 3-Bromoaniline Parent->D2 Amide Cleavage D3 Benzofuran Ring-Opened Products (e.g., Salicylaldehyde derivatives) Parent->D3 Ring Oxidation D4 N-phenyl-1-benzofuran-2-carboxamide (Debrominated Product) Parent->D4 C-Br Cleavage

Caption: Major potential degradation pathways.

References

  • Title: Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis Source: RSC Advances URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins Source: MDPI URL: [Link]

  • Title: The Hydrolysis of Amide Source: ResearchGate URL: [Link]

  • Title: Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis Source: ResearchGate URL: [Link]

  • Title: Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Photodecomposition properties of brominated flame retardants (BFRs) Source: Murdoch University Research Portal URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

  • Title: Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL: [Link]

  • Title: the hydrolysis of amides Source: Chemguide URL: [Link]

  • Title: Amide Bond Activation of Biological Molecules Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: mechanism of amide hydrolysis Source: YouTube URL: [Link]

  • Title: Effect of bromine substituent on optical properties of aryl compounds Source: ResearchGate URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Synthesis and biological evaluation of new benzofuran carboxamide derivatives Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Benzofuran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Study of Benzofuran Derivatives and their Biological Significance Source: International Journal for Scientific Research & Development URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis Guide: N-(3-bromophenyl)-1-benzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: N-(3-bromophenyl)-1-benzofuran-2-carboxamide Molecular Formula: C₁₅H₁₀BrNO₂ Exact Mass: 314.9895 (⁷⁹Br) / 316.9874 (⁸¹Br) Core Application: Pharmacophore scaffold in drug discovery (anti-tubercular, anti-inflammatory, and kinase inhibition).

This guide serves as a technical manual for the structural characterization and quantification of N-(3-bromophenyl)-1-benzofuran-2-carboxamide. Unlike standard organic molecules, the presence of the bromine atom and the benzofuran core necessitates a specific analytical strategy that leverages isotopic pattern recognition and specific fragmentation pathways.

Analytical Platform Comparison: Selecting the Right Tool

For drug development professionals, selecting the correct mass spectrometry platform is dictated by the stage of the pipeline. The following table compares the performance of three primary methodologies for this specific compound.

FeatureLC-MS/MS (Triple Quad) LC-HRMS (Q-TOF/Orbitrap) GC-MS (EI)
Primary Use Case PK/PD Quantitation (High Sensitivity)Metabolite ID & Impurity Profiling Structural Fingerprinting (Synthesis QC)
Ionization Mode ESI (+)ESI (+) / APCIElectron Impact (70 eV)
Sensitivity ★★★★★ (pg/mL range)★★★★☆ (ng/mL range)★★★☆☆ (Thermal degradation risk)
Specificity High (SRM Transitions)Ultra-High (ppm mass accuracy)High (Spectral Library Match)
Key Limitation Low structural resolution for isomersHigher data storage/costRequires derivatization if amide is labile
Recommendation Gold Standard for bioanalysis.Essential for MetID studies.Secondary tool for raw material QC.

Deep Dive: LC-MS/MS Quantification Protocol

Context: This protocol is designed for bioanalytical quantification (e.g., plasma stability or pharmacokinetic studies). The hydrophobic benzofuran ring requires careful chromatographic optimization to prevent carryover.

A. Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO . (Solubility is poor in pure methanol/water).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? The amide nitrogen is weakly basic. Low pH is critical to drive protonation [M+H]⁺ for ESI efficiency.

B. Instrumental Parameters (Sciex/Thermo/Agilent Agnostic)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Benzofurans are lipophilic; expect retention > 3.5 min).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

C. Selected Reaction Monitoring (SRM) Transitions

The bromine atom provides a unique "twin" signature. You must monitor both isotopes to validate identity.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)IdentityMechanistic Origin
316.0 (⁷⁹Br)145.0 25Quantifier Cleavage of amide bond (Benzofuran acylium ion)
318.0 (⁸¹Br)145.0 25Qualifier 1 Confirmation of Br absence in fragment
316.0 (⁷⁹Br)89.0 40Qualifier 2 Deep fragmentation (Benzofuran ring opening)

Critical Insight: Note that the primary fragment (m/z 145) loses the bromine atom. This is why the product ion is identical for both precursors (316 and 318). If you see a product ion retaining the doublet pattern (e.g., m/z 171/173), it indicates the charge is retained on the 3-bromoaniline moiety, which is less common in ESI but possible at lower collision energies.

Fragmentation Mechanism & Pathway Visualization

Understanding the gas-phase chemistry is vital for interpreting unexpected peaks in metabolic studies.

Pathway Logic:
  • Protonation: Occurs at the amide oxygen or nitrogen.

  • Primary Cleavage: The amide bond breaks. The charge preferentially stabilizes on the resonance-stabilized benzofuran acylium ion (m/z 145).

  • Secondary Loss: The acylium ion ejects Carbon Monoxide (CO) to form the benzofuran cation (m/z 117).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 316 (100%) / 318 (97%) Transition1 Amide Bond Cleavage Precursor->Transition1 CID Energy FragmentA Benzofuran Acylium Ion m/z 145.0 (Base Peak) Transition1->FragmentA Charge Retention on Benzofuran NeutralLoss Neutral Loss: 3-Bromoaniline Transition1->NeutralLoss FragmentB Benzofuran Cation m/z 117.0 FragmentA->FragmentB - CO (28 Da) FragmentC Ring Opening m/z 89.0 FragmentB->FragmentC - CO (28 Da)

Figure 1: ESI(+) Fragmentation pathway. The charge retention on the benzofuran core (m/z 145) makes it the ideal quantifier, stripping away the isotopic complexity of the bromine for the product ion.

Data Interpretation: The Isotopic Signature

In High-Resolution Mass Spectrometry (HRMS), the bromine isotopic pattern is your primary confirmation tool. Unlike chlorine (3:1 ratio), bromine exhibits a distinct 1:1 ratio between the M and M+2 peaks.

Experimental Check: If your mass spectrum at retention time X does not show two peaks of nearly equal intensity separated by 2.0 Da, it is not your compound , regardless of the accurate mass match.

IsotopeExact MassRelative Abundance
⁷⁹Br (M) 314.9895100.0%
⁸¹Br (M+2) 316.987497.3%
¹³C Isotope (M+1) 315.9928~16.5%

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151779066, 3-(4-Bromophenyl)-1-benzofuran-2-carboxamide. Retrieved from [Link]

  • Dias, H. J., et al. (2019). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives.[1] King Saud University - Science. Retrieved from [Link]

Sources

Comparative

The Evolving Landscape of Benzofuran-2-Carboxamides: A Comparative Guide to Potency and Therapeutic Potential

The benzofuran scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1][2][3] Within this privileged heterocyclic system, the benzofuran-2-carboxamide moiety has emer...

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1][2][3] Within this privileged heterocyclic system, the benzofuran-2-carboxamide moiety has emerged as a particularly fruitful area of investigation, yielding derivatives with a broad spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][4][5][6] This guide offers a comparative analysis of the potency of various benzofuran-2-carboxamide analogs, grounded in experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR) and therapeutic promise.

Structure-Activity Relationship: Decoding the Potency of Benzofuran-2-Carboxamide Analogs

The biological activity of benzofuran-2-carboxamide derivatives is intricately linked to the nature and position of substituents on both the benzofuran core and the carboxamide's N-phenyl ring.[1][7] SAR studies have revealed that modifications at these key positions can dramatically influence potency and selectivity.

For instance, in the context of anticancer activity, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic groups have been shown to be crucial for cytotoxic effects.[1][2] Furthermore, the addition of hydrophilic groups, such as piperidine, to the benzofuran ring can enhance the physicochemical properties of the compounds.[1] In the realm of neuroprotection, substitutions on the N-phenyl ring of the carboxamide moiety play a significant role. Specifically, a methyl substitution at the R2 position and a hydroxyl group at the R3 position of the N-phenyl ring have been identified as beneficial for enhancing neuroprotective effects against excitotoxic damage.[4]

Comparative Potency Analysis: A Data-Driven Overview

To facilitate a clear comparison of the potency of various benzofuran-2-carboxamide analogs, the following table summarizes key experimental data from published studies. The inhibitory concentration (IC50) and other relevant metrics are presented to highlight the efficacy of these compounds against different biological targets.

Compound IDTarget/AssayPotency (IC50/K_i)Therapeutic AreaReference
Compound 3 Antiproliferative (Doxorubicin-equivalent)1.136 µMAnticancer[1]
Compound 4 HIF-1 InhibitionNot specifiedAnticancer[1]
Compound 5 uPA InhibitionK_i = 88 nM; IC50 = 0.43 µMAnticancer[1]
Compound 8a (BNC105) Tubulin Polymerization InhibitionIC50 = 0.8 µMAnticancer[1]
Compound 10b Antiproliferative (HIF-1 selective)Not specifiedAnticancer[1]
Compound 1f Neuroprotection (NMDA-induced excitotoxicity)Comparable to Memantine at 30 µMNeurodegeneration[4]
Compound 1j Neuroprotection & AntioxidantMarked anti-excitotoxic effectsNeurodegeneration[4]
3m Anticancer (various cell lines) & NF-κB InhibitionNot specifiedAnticancer[7]
D34 LYP InhibitionK_i = 0.93 µMCancer Immunotherapy[8]
D14 LYP InhibitionK_i = 1.34 µMCancer Immunotherapy[8]
50g Antiproliferative (A549 cells)IC50 = 0.57 µMAnticancer[9]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of benzofuran-2-carboxamide analogs are often mediated through their interaction with specific signaling pathways. For example, their anticancer properties can be attributed to the inhibition of pathways like the Hypoxia-Inducible Factor 1 (HIF-1) pathway or the NF-κB signaling cascade.[1][7]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in many cancers. Certain benzofuran-2-carboxamide derivatives have been shown to inhibit this pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Benzofuran Benzofuran-2- carboxamide Analog Benzofuran->IKK Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_assay Biological Evaluation Start Starting Materials (e.g., Salicylaldehyde) Intermediate Intermediate Formation (e.g., Ethyl Benzofuran-2-carboxylate) Start->Intermediate Final Final Analog Synthesis Intermediate->Final Purify Purification (e.g., Chromatography) Final->Purify Characterize Characterization (NMR, Mass Spec) Purify->Characterize Screening Primary Screening (e.g., Cell Viability Assay) Characterize->Screening Potency Potency Determination (IC50/EC50) Screening->Potency Mechanism Mechanism of Action Studies Potency->Mechanism

Caption: A generalized experimental workflow for the synthesis and evaluation of benzofuran-2-carboxamide analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of benzofuran-2-carboxamide analogs.

Synthesis of Benzofuran-2-Carboxamide Analogs

A general and efficient method for the synthesis of the benzofuran-2-carboxylate core involves the reaction of salicylaldehydes with ethyl bromoacetate. [10] Step-by-Step Protocol:

  • Preparation of Ethyl Benzofuran-2-carboxylate: To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add K2CO3 (3.0 mmol) and ethyl bromoacetate (1.2 mmol).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl.

  • Wash the organic layer with water (50 mL) and brine solution (50 mL), then dry over anhydrous sodium sulphate.

  • The resulting ethyl benzofuran-2-carboxylate can then be further modified to synthesize various carboxamide derivatives. [10]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, MCF-7) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran-2-carboxamide analogs for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Transcriptional Activity Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB, often using a reporter gene system.

Step-by-Step Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: After 24 hours, treat the transfected cells with the benzofuran-2-carboxamide analogs at various concentrations for 1 hour.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and calculate the percentage of inhibition of NF-κB transcriptional activity compared to the stimulated control.

Conclusion

The benzofuran-2-carboxamide scaffold continues to be a rich source of novel therapeutic agents. The comparative analysis of their potency, guided by a deep understanding of their structure-activity relationships, is crucial for the rational design of next-generation drugs. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the potential of these promising compounds in various disease areas.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Source Not Available.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Synthesis and biological evaluation of new benzofuran carboxamide deriv
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). PubMed.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar.
  • Synthesis and biological evaluation of new benzofuran carboxamide deriv
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar.
  • Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: Cell death mechanisms and determination of crystal structure. Bar-Ilan University.
  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Source Not Available.
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). PubMed.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. PMC.
  • Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. (1996). PubMed.
  • Unveiling the Structure-Activity Relationship of a Novel Benzofuran Carboxamide for Kinase Inhibition. Benchchem.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.
  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42)
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents. PubMed.
  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation.
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines | Request PDF. (2013).

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of N-(3-bromophenyl)-1-benzofuran-2-carboxamide

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis In the landscape of drug discovery and development, the integrity of all analytical data is paramount. The accuracy and reliability of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of drug discovery and development, the integrity of all analytical data is paramount. The accuracy and reliability of these data hinge on the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures to confirm the identity, purity, and potency of a drug substance or drug product.[1] For novel therapeutic agents like N-(3-bromophenyl)-1-benzofuran-2-carboxamide, a member of the pharmacologically significant benzofuran class of compounds, establishing a robust analytical framework is a foundational requirement for advancing through the development pipeline.[2][3]

This guide provides an in-depth comparison of analytical methodologies and considerations for selecting and qualifying reference standards for N-(3-bromophenyl)-1-benzofuran-2-carboxamide. We will explore the technical underpinnings of various analytical techniques, present comparative data, and offer detailed experimental protocols, adhering to the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5]

Physicochemical Properties and Identification

N-(3-bromophenyl)-1-benzofuran-2-carboxamide is a small molecule with the molecular formula C₁₅H₁₀BrNO₂. Its structure, featuring a benzofuran core linked to a bromophenyl group via a carboxamide bridge, suggests specific analytical behaviors. The presence of aromatic rings and a chromophore makes it suitable for UV-based detection, while the bromine atom provides a distinct isotopic pattern in mass spectrometry.

PropertyValueSource
Molecular Formula C₁₅H₁₀BrNO₂PubChem
Molecular Weight 316.15 g/mol [6]
IUPAC Name N-(3-bromophenyl)benzofuran-2-carboxamideN/A
InChIKey RUEYXPIPRIZLDJ-UHFFFAOYSA-N[6]

Analytical Methodologies for Purity and Identity Assessment

The qualification of a reference standard requires a comprehensive set of analytical tests to establish its identity and purity with a high degree of confidence.[4] A multi-technique approach is essential, as each method provides orthogonal information, minimizing the risk of overlooking impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC, particularly when coupled with a UV or diode-array detector (DAD), is the workhorse for purity assessment in pharmaceutical quality control.[7] Its strength lies in its ability to separate the main compound from structurally related impurities and degradation products.

Causality in Method Selection: The choice of a gradient reversed-phase HPLC (RP-HPLC) method is logical for N-(3-bromophenyl)-1-benzofuran-2-carboxamide due to its moderate polarity. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime. UV detection is selected based on the compound's strong absorbance from its aromatic structure.

Workflow for HPLC Analysis

prep Sample Preparation (Accurate Weighing & Dissolution) hplc HPLC System (Pump, Autosampler, Column, UV Detector) prep->hplc Inject separation Chromatographic Separation (Gradient Elution on C18 Column) hplc->separation detection UV Detection (at λmax) separation->detection data Data Acquisition & Processing (Chromatogram Integration) detection->data report Purity Calculation (% Area Normalization) data->report

Caption: General workflow for HPLC-UV purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

While HPLC-UV is excellent for quantification, it provides limited structural information. Coupling HPLC with a mass spectrometer (MS) is a powerful tool for confirming the identity of the main peak and for the structural elucidation of unknown impurities.[8][9]

Expert Insight: For N-(3-bromophenyl)-1-benzofuran-2-carboxamide, Electrospray Ionization (ESI) in positive mode would be the preferred ionization technique, as the amide group can be readily protonated. The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic A+2 isotopic pattern for the molecular ion, providing unambiguous confirmation of its elemental composition.

Quantitative NMR (qNMR) for Assay and Purity Verification

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same substance.[10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Trustworthiness of the Protocol: By using a certified internal standard of known purity and weight, the purity of the target analyte can be calculated with high accuracy. This makes qNMR an invaluable orthogonal technique to chromatography for validating a primary reference standard. The ¹H and ¹³C NMR spectra also serve as definitive proof of the compound's structure.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are process-related impurities that must be controlled in any drug substance.[1] GC-MS is the standard method for this analysis due to its high sensitivity and specificity for volatile organic compounds.

Experimental Consideration: N-(3-bromophenyl)-1-benzofuran-2-carboxamide itself is not volatile enough for direct GC analysis. Therefore, the analysis focuses on identifying and quantifying residual solvents from the manufacturing process by dissolving the sample in a high-boiling solvent (e.g., DMSO) and analyzing the headspace or the solution directly.[12][13]

Comparison of Reference Standards: What to Look For

When sourcing a reference standard, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is critical. Below is a comparative table illustrating hypothetical data for two different lots or suppliers of N-(3-bromophenyl)-1-benzofuran-2-carboxamide reference standards.

ParameterStandard 'A' (Primary)Standard 'B' (Secondary)Rationale & Key Considerations
Purity (HPLC, Area %) 99.92%99.65%Purity by HPLC should be high, with all impurities identified or reported as "unknown".[14] A primary standard typically has higher purity.
Assay (qNMR) 99.8% (w/w)Not PerformedqNMR provides an absolute purity value, which is essential for a primary standard.[10] Secondary standards are often qualified against the primary.
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MSA primary standard should be extensively characterized with multiple orthogonal techniques to confirm its structure unequivocally.[4]
Water Content (Karl Fischer) 0.05%0.15%Water content must be quantified as it impacts the true purity of the material.
Residual Solvents (GC-MS) <0.1% (Meets ICH Limits)<0.2% (Meets ICH Limits)Must be below the limits specified in ICH Q3C guidelines.
Traceability N/A (Primary)Traceable to Standard 'A'Secondary standards must demonstrate equivalency to a primary standard.[15]

Selection Logic: Primary vs. Secondary Standards

The choice between using a primary or a secondary reference standard depends on the application.

cluster_0 Reference Standard Qualification start Need a Reference Standard decision Criticality of Application? start->decision primary Use Primary Standard (e.g., Reference Method Validation, Characterization of Secondary Standard) decision->primary High (e.g., establishing a new method) secondary Use Secondary Standard (e.g., Routine QC Testing, Release Assays) decision->secondary Low (e.g., routine analysis)

Caption: Decision tree for selecting a reference standard type.

According to ICH Q7, primary reference standards are materials shown to be authentic by extensive analytical testing, while secondary standards are qualified against a primary standard.[4] For routine quality control, a well-characterized secondary standard is often sufficient and more cost-effective.[15]

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC-UV
  • System Preparation: Use an HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.[16]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary.[16]

    • Further dilute to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%). Then inject the sample solutions.

  • Calculation: Determine purity using the area normalization method.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the N-(3-bromophenyl)-1-benzofuran-2-carboxamide standard into an NMR tube.

  • Solvent: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Interpretation: Calibrate the spectrum using the residual solvent peak. Integrate all signals and assign them to the corresponding protons in the molecular structure. The chemical shifts, coupling constants, and integration values should be consistent with the structure of N-(3-bromophenyl)-1-benzofuran-2-carboxamide.[17][18]

Conclusion

The selection and proper use of a reference standard for N-(3-bromophenyl)-1-benzofuran-2-carboxamide are non-negotiable for ensuring the quality and integrity of research and development data. This guide emphasizes a risk-based, multi-technique approach to characterization, grounded in international regulatory guidelines.[5][15] A primary reference standard must be exhaustively characterized by orthogonal methods like HPLC, MS, and qNMR to confirm its identity and establish its purity. Secondary standards, used for routine applications, must be demonstrably traceable to the primary standard. By following the principles and protocols outlined herein, researchers, scientists, and drug development professionals can confidently build a robust analytical foundation for their work, ensuring data reliability from early discovery through to quality control.

References

  • Analysis of Benzofuran Derivatives by HPLC-UV/MS. Benchchem.
  • Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • Inventory and Purity Analysis Report of Small Molecule 52 Compounds. Oreate AI Blog.
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • Pharmaceutical quality control: the reference standards labyrinth.
  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed.
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC.
  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • 3-(4-Bromophenyl)-1-benzofuran-2-carboxamide | C15H10BrNO2 | CID - PubChem. PubChem.
  • GC–MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. PMC.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC - NIH.
  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. PDF.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

Sources

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